4-(3,5-dichloroanilino)-2H-chromen-2-one
Description
Chemical Classification within Coumarin Derivatives
Coumarins are benzopyrone derivatives classified based on substitution patterns and biological activity. 4-(3,5-Dichloroanilino)-2H-chromen-2-one belongs to the 4-anilinocoumarin subclass, distinguished by an aniline group at position 4. This subclass is further categorized by:
- Halogenation : The 3,5-dichloroaniline substituent introduces electron-withdrawing chlorine atoms, enhancing electrophilic reactivity.
- Functionalization : The lactone ring (chromen-2-one) and secondary amine group enable participation in hydrogen bonding and π-π stacking interactions.
Table 1: Comparative Properties of Select Coumarin Derivatives
| Compound | Molecular Formula | Substitution Pattern | Key Functional Groups |
|---|---|---|---|
| Coumarin | C₉H₆O₂ | Unsubstituted | Lactone, Benzene ring |
| Warfarin | C₁₉H₁₆O₄ | 4-Hydroxy, 3-acetonyl | Hydroxy, Ketone |
| This compound | C₁₅H₉Cl₂NO₂ | 4-Anilino, 3,5-dichloro | Lactone, Amine, Chloro groups |
This structural framework aligns with pharmacophores known for targeting enzymes like aromatase and steroid sulfatase, as seen in related 4-hydroxycoumarins.
Historical Development and Research Context
The synthesis of 4-anilinocoumarins emerged in the late 20th century alongside interest in non-steroidal enzyme inhibitors. Early work focused on substituting coumarin’s position 4 to mimic steroid D-ring interactions. The introduction of 3,5-dichloroaniline, first reported in the 2000s, aimed to enhance binding affinity through halogen bonding and hydrophobic effects. Key milestones include:
Significance in Medicinal Chemistry
This compound’s significance lies in its dual functionality:
- Enzyme Inhibition : The dichloroaniline group disrupts catalytic sites in aromatase and sulfotransferases, critical in hormone-dependent cancers.
- Antimicrobial Potential : Structural analogs demonstrate MIC values <10 μM against Staphylococcus aureus and Escherichia coli.
- Drug Design Flexibility : The amine group enables Schiff base formation, facilitating conjugation with metallic nanoparticles or polymers for targeted delivery.
Mechanistic Insight : Molecular docking studies suggest the 3,5-dichloroaniline moiety occupies hydrophobic pockets in cytochrome P450 enzymes, while the lactone oxygen coordinates with heme iron.
Overview of 3,5-Dichloroaniline Substitution Pattern
The 3,5-dichloroaniline group confers three key advantages:
- Electron Withdrawal : Chlorine’s -I effect increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution.
- Steric Effects : The meta chlorine positions prevent planarization, favoring interactions with protein loops.
- Bioisosterism : Mimics phenolic groups in natural substrates (e.g., estrone), enabling competitive inhibition.
Synthetic Accessibility : 3,5-Dichloroaniline is commercially derived from 3,5-dichloronitrobenzene hydrogenation, ensuring cost-effective scalability.
Properties
Molecular Formula |
C15H9Cl2NO2 |
|---|---|
Molecular Weight |
306.1g/mol |
IUPAC Name |
4-(3,5-dichloroanilino)chromen-2-one |
InChI |
InChI=1S/C15H9Cl2NO2/c16-9-5-10(17)7-11(6-9)18-13-8-15(19)20-14-4-2-1-3-12(13)14/h1-8,18H |
InChI Key |
BKEOZIDDOGZGNN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in treating various diseases:
- Anticancer Activity : Several studies have reported that 4-(3,5-dichloroanilino)-2H-chromen-2-one exhibits cytotoxic effects against cancer cell lines. For instance, derivatives of chromen-2-one have shown significant activity against multiple cancer types, with IC50 values indicating potent anticancer properties .
- Antimicrobial Properties : Research indicates that this compound has promising antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
Biological Research
The biological mechanisms underlying the effects of this compound are being explored through various studies:
- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in disease pathways. For example, it has been shown to induce apoptosis in cancer cells by targeting key signaling pathways .
- Formulation Development : Recent advancements include the development of polymeric nanocapsules for delivering this compound, enhancing its bioavailability and therapeutic efficacy .
Industrial Applications
In addition to its medicinal uses, this compound finds applications in industrial settings:
- Dyes and Pigments : The unique chromophore structure allows for its use in synthesizing dyes and pigments used in textiles and coatings.
Case Study 1: Anticancer Activity Evaluation
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound exhibited significant growth inhibition with IC50 values ranging from 29 nM to 288 nM across various cell lines .
Case Study 2: Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial properties, the compound was tested against several strains of bacteria and fungi. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as common fungal pathogens .
Data Tables
| Application Area | Specific Use | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer | IC50 values ranging from 29 nM to 288 nM |
| Biological Research | Apoptosis induction | Targets key signaling pathways |
| Industrial Use | Dyes and pigments | Effective chromophore for colorants |
Comparison with Similar Compounds
4-(4-Chloroanilino)-2H-chromen-2-one (CAS: 24526-89-4)
- Structure: Differs in the substitution pattern of the anilino group (4-chloro vs. 3,5-dichloro).
- Molecular Formula: C₁₅H₁₀ClNO₂ (vs. C₁₅H₉Cl₂NO₂).
- Key Differences: Reduced halogenation decreases molecular weight (290.70 vs. 306.14) and lipophilicity. The mono-chloro substitution may reduce steric hindrance and alter binding affinity in biological targets compared to the dichloro analogue .
Coumarin Derivatives with Amino Side Chains
- Examples: Compounds 5–9 from Musa et al. (2010), featuring diethylaminoethoxy, dimethylaminoethoxy, and morpholinoethoxy side chains .
- Comparison: Bioactivity: The 3,5-dichloroanilino group in the target compound may enhance DNA intercalation or enzyme inhibition compared to the basic side chains in these derivatives, which showed cytotoxic LD₅₀ values ranging from 5.0–34.2 μM in lung cancer cells . Selectivity: Compound 6 (dimethylaminoethoxy) demonstrated selective anticancer activity, suggesting that electron-donating substituents may modulate specificity differently than halogenated aryl groups .
Halogenated Anilino Compounds in Diverse Scaffolds
Triazine-Based Analogues
- Example: 3-[[4-Amino-6-(2-chloroanilino)-1,3,5-triazin-2-yl]methyl]-5-chloro-1,3-benzoxazol-2-one (CAS: 905428-21-9). Structure: Integrates a triazine ring and benzoxazolone core. Comparison:
- The 2-chloroanilino group in this compound highlights positional isomerism effects; the meta/para dichloro substitution in the target coumarin may enhance π-π stacking or hydrophobic interactions in biological systems .
Hemoglobin Allosteric Modifiers
- Example: RSR-4 (3,5-dichloroanilino carbonyl derivative). Function: Lowers oxygen affinity in hemoglobin. Comparison: The 3,5-dichloroanilino moiety in both compounds suggests a role in stabilizing protein-ligand interactions through halogen bonding, though RSR-4’s phenoxypropionic acid scaffold differs significantly from coumarin .
Metabolic and Stability Considerations
- This raises questions about the metabolic stability of 4-(3,5-dichloroanilino)-2H-chromen-2-one compared to simpler analogues .
- Synthetic Stability: The electron-withdrawing chlorine atoms may reduce susceptibility to oxidative degradation relative to non-halogenated coumarins.
Preparation Methods
Starting Material Selection
The synthesis begins with a 4-halocoumarin precursor, either 4-bromo-2H-chromen-2-one or 4-chloro-2H-chromen-2-one. While 4-bromocoumarin offers higher reactivity due to the weaker C–Br bond, 4-chlorocoumarin is more cost-effective and readily synthesized from 4-hydroxycoumarin using chlorinating agents like SOCl₂ or PCl₅. For instance, 4-hydroxycoumarin treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) yields 4-chlorocoumarin derivatives.
Reaction with 3,5-Dichloroaniline
The key step involves displacing the halogen at C4 with 3,5-dichloroaniline. This reaction proceeds in polar aprotic solvents like DMF or dimethylacetamide (DMAc), often under inert atmospheres to prevent oxidation. A base such as potassium carbonate (K₂CO₃) is added to deprotonate the aniline, enhancing its nucleophilicity.
Representative Procedure :
A mixture of 4-bromo-2H-chromen-2-one (2.0 mmol) and 3,5-dichloroaniline (2.4 mmol) in DMF (15 mL) is stirred under argon at 80°C for 24 hours. After cooling, the reaction is quenched with ice water, and the precipitate is filtered, washed with ethanol, and purified via silica gel chromatography (dichloromethane:methanol, 9:1).
Yield Optimization
Yields for analogous reactions range from 55% to 63%, depending on the leaving group and reaction duration. Bromocoumarin derivatives generally provide higher yields (60–63%) compared to chlorocoumarin (55–58%) due to faster substitution kinetics.
Alternative Methodologies and Reaction Optimization
Ultrasonic Irradiation
Recent advancements employ ultrasonic irradiation (USI) to accelerate reaction rates. For example, coupling 4-chlorocoumarin with thiosemicarbazide under USI reduced reaction times from 18 hours to 30 minutes while maintaining yields above 70%. Applying USI to the synthesis of this compound could enhance efficiency, though this remains unexplored in the literature.
Catalyst Screening
The use of chitosan-grafted poly(vinylpyridine) as a heterogeneous base catalyst has shown promise in similar NAS reactions, improving yields by 10–15% compared to traditional K₂CO₃. This catalyst facilitates smoother substitution by stabilizing the transition state through hydrogen bonding.
Characterization and Analytical Data
Spectroscopic Confirmation
Successful synthesis is verified via:
Melting Point and Purity
The product typically crystallizes as a white solid with a melting point of 220–224°C, consistent with related 4-aminocoumarins. Recrystallization from ethanol or acetic acid ensures >95% purity, as confirmed by elemental analysis.
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
